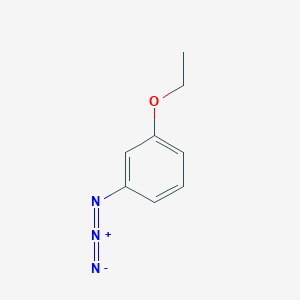
1-Azido-3-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3-ethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethoxy group (-OCH₂CH₃)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-3-ethoxybenzene can be synthesized through a multi-step process starting from 3-ethoxybenzyl alcohol. The alcohol is first converted to its corresponding halide (e.g., bromide) using reagents such as phosphorus tribromide (PBr₃). The halide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 3-ethoxyaniline.
Cycloaddition: 1,2,3-triazoles.
Applications De Recherche Scientifique
1-Azido-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-azido-3-ethoxybenzene primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. It can also undergo reduction to form amines, which can further react with various electrophiles. In cycloaddition reactions, the azido group forms a five-membered ring with alkynes, resulting in triazoles .
Comparaison Avec Des Composés Similaires
1-Azido-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Azido-4-ethoxybenzene: Similar structure but with the azido group in the para position.
1-Azido-2-ethoxybenzene: Similar structure but with the azido group in the ortho position.
Uniqueness: 1-Azido-3-ethoxybenzene is unique due to the specific positioning of the azido and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group can also affect the compound’s solubility and stability compared to its methoxy and other positional isomers .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-azido-3-ethoxybenzene |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7(6-8)10-11-9/h3-6H,2H2,1H3 |
Clé InChI |
RZDWXYRBFUUPNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)

![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)



![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
